molecular formula C22H18N2OS B12520230 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- CAS No. 799841-68-2

1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-

Cat. No.: B12520230
CAS No.: 799841-68-2
M. Wt: 358.5 g/mol
InChI Key: VUMYTKXSXJWGNK-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be constructed through a Debus-Radziszewski reaction.

    Introduction of Phenoxymethyl Group: This step may involve the reaction of the imidazole intermediate with a phenoxymethyl halide under basic conditions.

    Attachment of Phenylthio Group: The final step could involve the nucleophilic substitution of a halogenated imidazole derivative with a thiophenol compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroimidazoles.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- depends on its interaction with specific molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with biological receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 2-methyl-4-phenyl: Lacks the phenoxymethyl and phenylthio groups.

    1H-Imidazole, 2-(phenoxymethyl)-4-methyl: Contains a methyl group instead of the phenylthio group.

    1H-Imidazole, 2-(phenoxymethyl)-4-(4-methylphenyl): Contains a methyl-substituted phenyl group.

Properties

CAS No.

799841-68-2

Molecular Formula

C22H18N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

2-(phenoxymethyl)-5-(4-phenylsulfanylphenyl)-1H-imidazole

InChI

InChI=1S/C22H18N2OS/c1-3-7-18(8-4-1)25-16-22-23-15-21(24-22)17-11-13-20(14-12-17)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,23,24)

InChI Key

VUMYTKXSXJWGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4

Origin of Product

United States

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